molecular formula C11H16ClNO B2533379 (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride CAS No. 2418727-69-0

(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride

Cat. No. B2533379
CAS RN: 2418727-69-0
M. Wt: 213.71
InChI Key: ZRRYOXDGNFWPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds, including the reactions of 2-methoxybenzyl chloride with ammonia in several solvents such as ethanol or acetonitrile. The reaction is usually done at a temperature between 20-40°C for several hours.


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string. For example, the InChI code for (2-methoxyphenyl)(phenyl)methanamine hydrochloride is 1S/C14H15NO.ClH/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11;/h2-10,14H,15H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, melting point, boiling point, solubility, and stability. For example, (2-Methoxyphenyl)methanamine hydrochloride is a white crystalline powder with a melting point of 160-164°C, and a boiling point of 284°C.

Scientific Research Applications

Synthesis Techniques

The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation process, has been employed to create substituted 2-phenylcyclopropylamines, including structures akin to (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride. This method facilitates the synthesis of constrained neurotransmitter analogues, leveraging readily available materials for a 1 to 5 step synthesis process. The generated compounds have shown potential in inhibiting monoamine oxidase and mimicking the effects of hallucinogens, indicating their applicability in neurochemical research (Faler & Joullié, 2007).

Chemical Synthesis and Metabolism

In another study, the focus was on the metabolism and detectability of 2-Methiopropamine, a thiophene analogue of methamphetamine, which shares structural similarities with (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride. This research highlighted the importance of understanding the metabolic pathways and potential detection methods for such compounds, which can aid in the development of analytical techniques for novel synthetic substances (Welter et al., 2013).

Relevance to Neurochemical Studies

The research on methoxychlor, a compound structurally related to (s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride, delves into its transformation into estrogenic metabolites via hepatic monooxygenases. Such studies underline the significance of understanding the biotransformation processes of synthetic compounds, which could be pivotal for assessing their biological impacts and potential therapeutic applications (Bulger, Feil, & Kupfer, 1985).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, metoclopramide, a related compound, is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease .

Safety and Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For example, the MSDS for (2-methoxyphenyl)(phenyl)methanamine hydrochloride indicates that it is a warning hazard with statements H302, H315, H319, H335 .

properties

IUPAC Name

cyclopropyl-(2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8;/h2-5,8,11H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRYOXDGNFWPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Cyclopropyl-(2-methoxyphenyl)methanamine hydrochloride

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